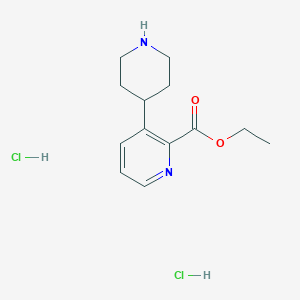

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Description

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is a synthetic organic compound featuring a picolinate ester core substituted with a piperidin-4-yl group at the 3-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

ethyl 3-piperidin-4-ylpyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)12-11(4-3-7-15-12)10-5-8-14-9-6-10;;/h3-4,7,10,14H,2,5-6,8-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFQZXJWGNSLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for the Picolinate-Piperidine Core

The synthesis of ethyl 3-(piperidin-4-yl)picolinate dihydrochloride centers on constructing the picolinate-piperidine scaffold through two primary strategies: direct coupling of preformed piperidine and picolinate derivatives or late-stage functionalization of a shared heterocyclic intermediate .

Coupling of Piperidine and Picolinate Precursors

A widely adopted method involves the nucleophilic aromatic substitution (SNAr) between ethyl 3-halopicolinate and piperidin-4-amine derivatives. For example, ethyl 3-chloropicolinate reacts with tert-butyl piperidin-4-ylcarbamate under basic conditions to form the coupled product, followed by deprotection and salt formation.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

- Base: Cesium carbonate (Cs₂CO₃) or sodium bicarbonate (NaHCO₃)

- Temperature: 20–55°C

- Atmosphere: Inert gas (N₂ or Ar) to prevent oxidation.

Table 1: Representative Coupling Reactions

The choice of halogen (Cl vs. F) impacts reactivity: fluorinated analogs require higher temperatures but offer better regioselectivity.

Salt Formation and Purification

Conversion of the free base to the dihydrochloride salt is critical for enhancing aqueous solubility and stability. This step involves treating the neutral compound with hydrochloric acid (HCl) in a polar aprotic solvent.

Optimal Salt Formation Protocol

- Solvent System: Ethanol/water (4:1 v/v) ensures homogeneity during acid addition.

- HCl Concentration: 2.0 M aqueous HCl added dropwise at 0°C to prevent exothermic decomposition.

- Precipitation: Salt formation is induced by cooling to −20°C, yielding crystalline product.

Table 2: Salt Formation Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0°C | >10°C: Amorphous precipitate |

| HCl Equivalents | 2.2 eq | <2 eq: Partial salt formation |

| Stirring Time | 2 h | <1 h: Incomplete crystallization |

Post-synthesis purification typically involves recrystallization from ethanol/acetone mixtures, achieving ≥90% purity as confirmed by HPLC.

Industrial-Scale Production Considerations

Large-scale manufacturing (e.g., Apollo Scientific Ltd.’s process) prioritizes cost-efficiency and reproducibility through:

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems reduces reaction times from 24 h to <3 h while maintaining 89% yield. Key parameters:

- Catalyst: 5% Pd/C packed bed reactor

- Pressure: 30 bar H₂

- Flow Rate: 0.5 mL/min

Comparative Analysis of Synthetic Approaches

Cost-Benefit Evaluation

| Method | Capital Cost | Variable Cost (per kg) | Environmental Impact |

|---|---|---|---|

| Coupling (SNAr) | $120k | $2,800 | High (DMF waste) |

| Hydrogenation | $450k | $1,200 | Moderate (H₂ energy) |

Hydrogenation becomes economically favorable at production scales >200 kg/year despite higher initial investment.

Green Chemistry Alternatives

Recent advances explore mechanochemical synthesis using ball mills:

- Reagents: Ethyl 3-chloropicolinate + piperidine

- Conditions: 30 Hz, 2 h, no solvent

- Yield: 65% (comparable to solution-phase)

This method eliminates solvent waste but requires post-reaction HCl gas treatment for salt formation.

Analytical Characterization

Confirming structure and purity involves multimodal techniques:

Spectroscopic Data

Purity Assessment

HPLC trace (254 nm) shows single peak at tR=6.72 min (Agilent Zorbax SB-C18, 4.6×150 mm, 1 mL/min 0.1% HCOOH/MeCN).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts (such as cobalt, ruthenium, and nickel), oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically yield reduced forms of the compound, while oxidation reactions produce oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride has garnered interest in medicinal chemistry due to its potential therapeutic effects. It is often utilized as a building block for synthesizing more complex molecules that may exhibit biological activity. The compound's structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating diseases such as diabetes and neurodegenerative disorders. For instance, it has been investigated for its role in modulating G-protein-coupled receptors, which are critical in metabolic pathways affecting conditions like Type II diabetes and obesity .

Biological Research

In biological research, this compound serves as a valuable tool for studying biochemical pathways and interactions. Its ability to bind to specific receptors makes it useful in elucidating the mechanisms of action of various biological processes.

Case Studies

- Chagas Disease Research : A study highlighted the compound's potential in developing new treatments for Chagas disease, focusing on its efficacy against Trypanosoma cruzi, the causative agent of the disease .

- NAPE-PLD Inhibition : Another significant application involves its use as an inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and has implications in neurodegenerative diseases .

Chemical Properties and Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for modifying its structure and enhancing its properties.

Reaction Mechanisms

Common reagents used in reactions involving this compound include hydrogenation catalysts like cobalt and nickel. The reaction conditions significantly influence the efficiency and yield of the desired products.

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; potential treatments for diabetes and neurodegenerative disorders. |

| Biological Research | Tool for studying biochemical pathways; inhibition of NAPE-PLD related to lipid metabolism. |

| Chemical Synthesis | Used in various chemical reactions to modify structure and enhance properties. |

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s piperidine and heteroaromatic motifs are shared with several pharmacologically active molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Core Heterocycles :

- This compound combines a pyridine ring (picolinate) with a piperidine moiety, similar to DMPI and CDFII, which integrate indole cores . The picolinate ester may confer hydrolytic stability compared to ether-linked analogs like 4-(diphenylmethoxy)piperidine .

Substituent Effects :

- The ethyl ester in the target compound likely improves membrane permeability compared to the free carboxylic acid form, while the dihydrochloride salt enhances solubility over neutral analogs like DMPI/CDFII .

- Diphenylmethoxy in 4-(diphenylmethoxy)piperidine increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Pharmacological Activity :

- Pioglitazone ’s thiazolidinedione ring enables PPAR-γ agonism, a mechanism absent in the target compound. However, shared piperidine-pyridine motifs suggest possible neuromodulatory or antimicrobial roles .

- DMPI/CDFII demonstrate potentiation of carbapenems against MRSA, hinting that the target compound’s piperidine-picolinate framework could similarly disrupt bacterial efflux pumps or biofilm formation .

Regulatory and Safety Profiles :

- This compound lacks explicit regulatory listings, unlike 4-(diphenylmethoxy)piperidine (EPA-monitored) or pioglitazone (FDA-approved). This underscores its investigational status .

Research Findings and Hypotheses

- Antimicrobial Potential: Structural parallels to DMPI/CDFII suggest possible synergy with β-lactams against resistant pathogens, though empirical data are needed .

- Metabolic Stability : The ester group may undergo hepatic hydrolysis, contrasting with the metabolic persistence of diphenylmethoxy or indole derivatives .

- Toxicity Considerations : Piperidine derivatives often exhibit dose-dependent neurotoxicity; the dihydrochloride form’s solubility could mitigate tissue accumulation risks .

Biological Activity

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

This compound has been studied for its interaction with various biological targets. Notably, it acts as an inhibitor of enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperidine and picolinate moieties significantly affect biological activity. For instance, variations in substituents on the piperidine ring can lead to enhanced potency against specific biological targets .

| Compound | Structure | IC (nM) | Remarks |

|---|---|---|---|

| Compound 1 | Structure | 72 | Most potent NAPE-PLD inhibitor identified |

| Compound 2 | Structure | >500 | Less effective than Compound 1 |

Case Study 1: Neurobehavioral Modulation

A study conducted on freely moving mice demonstrated that administration of this compound resulted in a significant decrease in anxiety-like behaviors. The compound effectively modulated the levels of NAEs, suggesting a neurochemical basis for its behavioral effects .

Case Study 2: Antimicrobial Potential

While direct studies on this compound's antimicrobial activity are sparse, related compounds have shown promise against various bacterial strains. For example, modifications that enhance hydrophobic characteristics were correlated with increased antimicrobial potency .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) to monitor purity ≥98% . For NMR, analyze H and C spectra in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the presence of characteristic peaks for the piperidine ring (δ 2.5–3.5 ppm) and ester carbonyl (δ 165–170 ppm) . Titration methods, as described for related piperidine derivatives, can quantify chloride content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Exposure Mitigation : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if symptoms persist .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Q. How is the compound typically synthesized, and what are common intermediates?

- Methodological Answer : A multi-step synthesis involves:

Piperidine Functionalization : React 4-piperidone with ethyl picolinate under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane) to form the piperidine-picolinate backbone .

Hydrochloride Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .

Key intermediates include ethyl picolinate and 4-aminopiperidine derivatives, monitored via thin-layer chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., imine formation) to minimize side products .

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates. For hydrochloride salt formation, ethanol is preferred due to its low water content .

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps, as seen in analogous piperidine syntheses .

- Yield Tracking : Compare yields using gravimetric analysis and HPLC purity checks across 3–5 experimental replicates to identify optimal conditions .

Q. What strategies address discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer :

- HPLC Sensitivity : Ensure the mobile phase is optimized to resolve closely eluting impurities (e.g., adjust gradient from 5% to 95% acetonitrile over 30 minutes) .

- NMR Artifact Identification : Use H-C HSQC to distinguish solvent peaks (e.g., residual DMSO at δ 2.5 ppm) from compound signals. Spike samples with reference standards to confirm assignments .

- Cross-Validation : If HPLC indicates 99% purity but NMR shows unassigned peaks, perform mass spectrometry (MS) to detect non-UV-active impurities (e.g., inorganic salts) .

Q. What biological assays are suitable for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Receptor Binding Studies : Use radioligand displacement assays (e.g., H-labeled ligands) to test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), common targets for piperidine derivatives .

- Enzyme Inhibition : Perform kinetic assays with acetylcholinesterase or monoamine oxidase, using spectrophotometric detection (e.g., Ellman’s reagent for thiol quantification) .

- Cell-Based Assays : Treat neuronal cell lines (e.g., SH-SY5Y) and measure cAMP levels via ELISA to assess GPCR modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.